N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide
Description
Properties
Molecular Formula |
C17H13FN2OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C17H13FN2OS/c1-11(21)19-17-15(12-7-9-14(18)10-8-12)20-16(22-17)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21) |
InChI Key |
ORQGJSGYOGQSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are usually mild, and the process can be carried out without the need for a catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets. It is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, it can interfere with cellular pathways involved in cancer cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in Thiazole-Based Acetamides
Positional Isomerism of Substituents
- Compound 9b (): N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide differs in the placement of the fluorophenyl group (position 2 instead of 4).
- Target Compound : The 4-fluorophenyl and 2-phenyl configuration may enhance π-π stacking interactions with hydrophobic enzyme pockets compared to 9b.
Heterocyclic Core Variations
- Triazole Derivatives (): Compounds like 9e (N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide) replace the thiazole with a triazole ring. Triazoles offer additional hydrogen-bonding sites but reduce ring aromaticity, which could impact metabolic stability .
Substituent Effects
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound increases electron deficiency, enhancing interactions with electron-rich enzyme regions.
- Bulkier Substituents : Bromine or methoxy groups (e.g., 9c in ) improve steric hindrance but may reduce solubility .
Key Physicochemical Data
Docking Studies
highlights that substituent positioning (e.g., bromine in 9c) influences binding modes to enzyme active sites. The target compound’s fluorophenyl group at position 4 may optimize hydrophobic interactions in a manner similar to 9c .
Activity Trends
Analgesic Activity : N-phenylacetamide derivatives with sulfonamide groups (e.g., compound 35 in ) show comparable activity to paracetamol, suggesting acetamide modifications are critical for efficacy .
- Antimalarial Potential: Morpholine- and piperazine-containing thiazoles () demonstrate the impact of solubilizing groups on parasitic target engagement, a feature absent in the target compound .
Biological Activity
N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 312.36 g/mol. The presence of a thiazole ring enhances its reactivity and potential biological activity.
Antimicrobial Activity
Research has indicated that compounds bearing the thiazole moiety exhibit substantial antimicrobial properties. For instance, derivatives containing thiazole rings have shown effective inhibition against various bacterial strains. A study demonstrated that thiazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies have shown that similar thiazole derivatives possess significant cytotoxic effects against prostate carcinoma (PC3) cell lines. For example, compounds with specific substituents on the phenyl ring demonstrated IC50 values lower than standard chemotherapeutics like imatinib .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce activity.
- Fluorophenyl Group : Increases lipophilicity, aiding in membrane permeability.
- Acetamide Group : Influences the compound's interaction with biological targets.
| Compound | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | Structure | 52 (PC3) | Anticancer |
| Thiazole Derivative A | - | 0.25 (Staph.) | Antimicrobial |
| Thiazole Derivative B | - | 80 (MCF7) | Anticancer |
Case Studies
Several studies have highlighted the biological activities of thiazole derivatives similar to this compound:
- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested against various pathogens, showing promising results comparable to existing antibiotics .
- Cytotoxicity Assessment : In vitro tests on prostate cancer cell lines revealed that certain substitutions on the phenyl ring significantly enhanced cytotoxicity, indicating a strong SAR correlation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization of thiazole precursors. For example:
- Step 1 : Condensation of 4-fluorophenyl and phenyl-substituted thiazole intermediates with acetamide derivatives under reflux conditions (e.g., in ethanol or THF) .
- Step 2 : Catalytic optimization using bases like triethylamine or pyridine to enhance carbamate/acetamide bond formation .
- Step 3 : Purification via recrystallization (ethanol or ethyl acetate) or column chromatography to achieve >95% purity .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
- Methodological Answer :
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-F stretch at ~1200 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone (e.g., thiazole carbons at δ 120–160 ppm) .
- Elemental Analysis : Confirms purity by matching calculated vs. experimental C/H/N percentages (e.g., C: 62.56% vs. 62.50% observed) .
Q. What preliminary biological screening methods are used to evaluate its activity?
- Methodological Answer :
- Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., IC₅₀ determination) .
- Antimicrobial Testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Docking Studies : Molecular docking with target proteins (e.g., p38 MAP kinase) to predict binding modes .
Advanced Research Questions
Q. How do crystallographic data resolve structural ambiguities, and what software tools are critical for refinement?
- Methodological Answer :
- X-ray Diffraction : Single-crystal analysis determines bond lengths/angles (e.g., S–C bond: ~1.68 Å) and dihedral angles (e.g., 24.9° between imidazole and fluorophenyl rings) .
- Software : SHELXL for refinement (hydrogen bonding networks, disorder modeling) and Mercury for visualization .
- Disorder Handling : Partial occupancy refinement for disordered fluorine atoms (e.g., s.o.f. 0.75:0.25) .
Q. How can researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell line provenance, incubation time) .
- SAR Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-bromophenyl on thiazole ring) to isolate activity drivers .
- Metabolic Stability Tests : Evaluate compound degradation in vitro (e.g., microsomal assays) to rule out false negatives .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 5 h → 30 min) and improves yield (e.g., 81% → 89%) .
- Catalyst Screening : Test Zeolite Y-H vs. PTS for regioselectivity in cyclization .
- Solvent Engineering : Switch from DCM to THF for better solubility of intermediates .
Q. How do computational methods (e.g., DFT, molecular dynamics) enhance understanding of its mechanism?
- Methodological Answer :
- DFT Calculations : Map electrostatic potential surfaces (EPS) to predict reactive sites (e.g., acetamide carbonyl as nucleophilic target) .
- MD Simulations : Simulate binding kinetics with targets (e.g., p38 MAP kinase) using GROMACS/AMBER .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and rule out hepatotoxicity .
Q. What are the challenges in establishing structure-activity relationships (SAR) for fluorophenyl-thiazole derivatives?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with halogens (F, Cl, Br), methyl, or methoxy groups at the 4-position .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .
- Crystallographic Overlays : Compare ligand-protein binding modes (e.g., hydrogen bonding with kinase ATP pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
